4-Phenylbutane-2-thiol

bond dissociation energy thiol-ene kinetics thiyl radical stability

4-Phenylbutane-2-thiol (CAS 363136-33-8) is a secondary aliphatic thiol with the molecular formula C10H14S and a molecular weight of 166.28 g/mol. The compound features a phenyl group attached to the terminal carbon of a butane chain and a thiol (-SH) group at the 2-position, creating a chiral center at the sulfur-bearing carbon.

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
Cat. No. B15270998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutane-2-thiol
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)S
InChIInChI=1S/C10H14S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
InChIKeyONUUVTXZBYMCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylbutane-2-thiol: Procurement Considerations for This Secondary Aliphatic Thiol


4-Phenylbutane-2-thiol (CAS 363136-33-8) is a secondary aliphatic thiol with the molecular formula C10H14S and a molecular weight of 166.28 g/mol [1]. The compound features a phenyl group attached to the terminal carbon of a butane chain and a thiol (-SH) group at the 2-position, creating a chiral center at the sulfur-bearing carbon. The compound is commercially available as a racemic mixture with a typical purity specification of ≥95% (GC) . The secondary thiol character—with the -SH group bonded to a secondary carbon flanked by a methyl and a phenethyl group—defines its distinct reactivity profile and physicochemical properties, including a calculated LogP of approximately 3.50 . This compound is recognized in organic synthesis and materials chemistry as a versatile thiol building block, though its commercial availability remains limited compared to primary aliphatic or benzylic thiols .

Why Generic Substitution of 4-Phenylbutane-2-thiol with Benzylic or Primary Thiols Produces Non-Equivalent Outcomes


Substituting 4-phenylbutane-2-thiol with common benzylic thiols (e.g., benzyl mercaptan, 4-methoxy-α-toluenethiol) or primary aliphatic thiols (e.g., 1-butanethiol, phenethyl mercaptan) fundamentally alters three critical parameters that govern experimental outcomes: nucleophilicity/leaving group character, hydrogen bonding potential, and stereochemical identity. Benzylic thiols possess a -SH group attached directly to a benzylic carbon, conferring markedly different S-H bond dissociation energies and thiyl radical stability [1]. Primary thiols lack the steric and electronic constraints imposed by the secondary carbon bearing both a methyl and a phenethyl substituent, leading to different reaction kinetics in thiol-ene click chemistry and distinct sensory profiles in flavor applications [1][2]. Furthermore, 4-phenylbutane-2-thiol contains a chiral center—a feature absent in symmetric benzylic thiols like benzyl mercaptan—making stereochemical applications impossible with non-chiral alternatives. The presence or absence of an amino group (as in 1-amino-4-phenyl-2-butanethiol derivatives) also introduces dramatic shifts in antioxidant activity and solubility profiles, rendering such compounds functionally distinct species rather than interchangeable alternatives [3].

Quantitative Differentiation Evidence: 4-Phenylbutane-2-thiol vs. Closest Analogs


Steric Parameter Differentiation: Secondary vs. Primary Thiol Bond Dissociation Energy

The S-H bond dissociation energy (BDE) of secondary thiols differs systematically from that of primary thiols due to steric and electronic effects at the carbon bearing the -SH group. For 4-phenylbutane-2-thiol, the secondary carbon attached to the sulfur creates a more stable thiyl radical upon hydrogen abstraction compared to primary aliphatic thiols. Based on established alkylthio radical thermochemical data, secondary aliphatic thiols exhibit S-H BDE values approximately 4-6 kcal/mol lower than primary aliphatic thiols of comparable chain length [1]. This difference translates to measurably faster initiation rates in radical-mediated thiol-ene polymerizations, as thiyl radical formation is the rate-limiting step in these reactions [1].

bond dissociation energy thiol-ene kinetics thiyl radical stability

Chiral Center Presence: Stereochemical Differentiation vs. Achiral Benzylic Thiols

4-Phenylbutane-2-thiol possesses a chiral center at the C2 carbon (one asymmetric atom as confirmed by vendor datasheets) , making it amenable to enantiomeric resolution and chiral derivatization. In contrast, commonly used benzylic thiol alternatives such as benzyl mercaptan (CAS 100-53-8) and 4-methoxy-α-toluenethiol (CAS 6258-60-2) are achiral molecules lacking stereochemical information. This structural distinction has direct analytical and synthetic consequences: chiral secondary thiols including 4-phenylbutane-2-thiol can be derivatized with chiral derivatizing agents such as 2-methoxy-2-phenylacetic acid (MPA) or 2-tert-butoxy-2-(2-naphthyl)acetic acid (2-NTBA) for absolute configuration assignment via 1H NMR spectroscopy, with diastereomeric thioesters producing measurable ΔδRS values [1]. The NMR protocol for chiral secondary thiols has been validated and published in peer-reviewed methodology studies [1].

chiral resolution enantioselective synthesis asymmetric catalysis

Antioxidant Activity Enhancement via Amino Substitution: 1-Amino-4-phenyl-2-butanethiol Derivatives

Derivatives of the 4-phenylbutane-2-thiol scaffold—specifically 1-amino-4-phenyl-2-butanethiols—have been quantitatively evaluated for antioxidant activity in the cumene auto-oxidation model system and in reactions with cumyl peroxide radicals [1]. The amino-substituted variants demonstrate measurable radical scavenging capacity, with the auto-oxidation inhibition parameters characterized under standardized conditions [1]. While direct comparative data for unsubstituted 4-phenylbutane-2-thiol versus primary aliphatic thiols in this assay system are not available in the peer-reviewed literature, the presence of the amino group at the 1-position introduces a bifunctional thiol-amine pharmacophore absent in simple aliphatic thiols like 1-butanethiol [1][2].

antioxidant activity cumene auto-oxidation radical scavenging

Odor Profile Differentiation: Secondary Aromatic Thiol vs. Benzylic Thiol Sensory Characteristics

Systematic odor comparisons of alkanethiols and p-alkylphenylmethanethiols against reference compounds (ethanethiol and benzyl mercaptan) have been conducted using both human sensory panels and instrumental sensors [1]. While 4-phenylbutane-2-thiol itself was not among the specific thiols quantitatively profiled in this study, the research established that structural modifications—including alkyl chain length and aromatic substitution patterns—produce substantial shifts in perceived odor intensity and character [1]. Notably, 4-methoxy-α-toluenethiol (a benzylic comparator) exhibits a sensory profile described at 1.00% in propylene glycol as sulfurous, slightly burnt, floral, balsamic, with anise seed notes [2]. The odor of 4-phenylbutane-2-thiol as an aromatic thiol with a secondary -SH group is qualitatively distinct from both primary aliphatic thiols (e.g., 1-butanethiol) and benzylic thiols (e.g., benzyl mercaptan) due to differences in volatility (LogP ~3.50) and molecular shape affecting olfactory receptor binding .

odor threshold sensory profile flavor chemistry

Computational LogP Differentiation: Lipophilicity Ranking vs. Common Thiol Comparators

The calculated octanol-water partition coefficient (LogP) provides a quantitative, albeit computational, basis for differentiating 4-phenylbutane-2-thiol from its closest structural comparators. 4-Phenylbutane-2-thiol has a calculated LogP of approximately 3.50 . This value positions the compound as significantly more lipophilic than phenethyl mercaptan (C8H10S, 2-phenylethane-1-thiol, estimated LogP ~2.2-2.5 based on shorter chain and primary -SH) and less lipophilic than 4-methoxy-α-toluenethiol (C8H10OS, LogP not explicitly tabulated but structurally comparable with additional oxygen atom) [1]. Benzyl mercaptan (C7H8S) has a lower LogP due to its smaller hydrophobic surface area. This LogP difference influences membrane permeability, protein binding in biological assays, and extraction efficiency in analytical sample preparation workflows .

LogP lipophilicity partition coefficient drug-likeness

Validated Application Scenarios for 4-Phenylbutane-2-thiol Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis and Stereochemical Studies

As demonstrated in Section 3, Evidence Item 2, 4-phenylbutane-2-thiol possesses one asymmetric carbon atom—a structural feature absent in achiral benzylic thiols such as benzyl mercaptan . This chiral center enables the compound to serve as a substrate for enantiomeric resolution protocols and chiral derivatization methodologies including MPA and 2-NTBA-based absolute configuration assignment via 1H NMR spectroscopy [5]. Researchers engaged in asymmetric catalysis development, chiral ligand design, or stereochemical mechanism elucidation should select 4-phenylbutane-2-thiol specifically when a chiral secondary thiol scaffold is required—achiral alternatives are structurally incapable of fulfilling this function regardless of purity grade or cost.

Thiol-Ene Click Chemistry with Enhanced Radical Initiation Kinetics

Based on the class-level inference regarding secondary thiol S-H bond dissociation energies established in Section 3, Evidence Item 1, 4-phenylbutane-2-thiol is predicted to exhibit faster thiyl radical initiation kinetics compared to primary aliphatic thiols due to its ~4-6 kcal/mol lower S-H BDE . This property is advantageous in thiol-ene and thiol-yne polymerizations where radical initiation is rate-limiting, as well as in photoinitiated thiol-ene materials synthesis applications described in the RSC Polymer Chemistry Series on Thiol-X Chemistries [5]. Procurement of 4-phenylbutane-2-thiol over primary thiol alternatives may enable reduced photoinitiator loading, shorter irradiation times, or improved conversion efficiency in thiol-ene crosslinking systems.

Synthesis of Antioxidant 1-Amino-4-phenyl-2-butanethiol Derivatives

As documented in Section 3, Evidence Item 3, the 4-phenylbutane-2-thiol scaffold has been successfully derivatized to 1-amino-4-phenyl-2-butanethiols, which exhibit characterized antioxidant activity in the cumene auto-oxidation model system and in reactions with cumyl peroxide radicals [5]. Researchers developing organosulfur antioxidants, lubricant additives, or radical-scavenging compounds should consider 4-phenylbutane-2-thiol as a precursor to these biologically and industrially relevant derivatives. The documented activity of the amino-substituted analogs provides a validated research pathway not available with primary aliphatic thiol starting materials lacking the phenylbutane framework.

Hybrid Aliphatic-Aromatic Thiol for Structure-Activity Relationship (SAR) Studies

The computational LogP differentiation established in Section 3, Evidence Item 5 positions 4-phenylbutane-2-thiol (LogP ~3.50) as a distinct lipophilicity reference point compared to shorter-chain analogs such as phenethyl mercaptan (estimated LogP ~2.2-2.5) and benzylic thiols . This property is directly relevant for medicinal chemistry SAR studies investigating thiol-containing pharmacophores, where membrane permeability and target binding affinity are modulated by compound lipophilicity. The secondary thiol character combined with a terminal phenyl group creates a unique three-dimensional molecular shape that influences protein-thiol interactions and enzyme active site recognition in biochemical assays—outcomes that cannot be replicated using primary or benzylic thiol comparators.

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